molecular formula C17H15ClO5 B14249213 Acetic acid, (4-chlorophenoxy)-, 2-(4-methoxyphenyl)-2-oxoethyl ester CAS No. 502449-90-3

Acetic acid, (4-chlorophenoxy)-, 2-(4-methoxyphenyl)-2-oxoethyl ester

Cat. No.: B14249213
CAS No.: 502449-90-3
M. Wt: 334.7 g/mol
InChI Key: IQJIBDCPTDFUNA-UHFFFAOYSA-N
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Description

Acetic acid, (4-chlorophenoxy)-, 2-(4-methoxyphenyl)-2-oxoethyl ester is a chemical compound with a complex structure It is characterized by the presence of a chlorophenoxy group and a methoxyphenyl group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (4-chlorophenoxy)-, 2-(4-methoxyphenyl)-2-oxoethyl ester typically involves the esterification of acetic acid derivatives with appropriate phenolic compounds. One common method involves the reaction of 4-chlorophenol with 2-(4-methoxyphenyl)-2-oxoethyl acetate in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (4-chlorophenoxy)-, 2-(4-methoxyphenyl)-2-oxoethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Acetic acid, (4-chlorophenoxy)-, 2-(4-methoxyphenyl)-2-oxoethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, (4-chlorophenoxy)-, 2-(4-methoxyphenyl)-2-oxoethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenoxyacetic acid: A herbicide with similar structural features.

    4-Chlorophenylacetic acid: Known for its anticancer properties.

    2,2-Bis(4-chlorophenyl)acetic acid: Used in various chemical applications.

Uniqueness

Acetic acid, (4-chlorophenoxy)-, 2-(4-methoxyphenyl)-2-oxoethyl ester is unique due to the presence of both chlorophenoxy and methoxyphenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

502449-90-3

Molecular Formula

C17H15ClO5

Molecular Weight

334.7 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 2-(4-chlorophenoxy)acetate

InChI

InChI=1S/C17H15ClO5/c1-21-14-6-2-12(3-7-14)16(19)10-23-17(20)11-22-15-8-4-13(18)5-9-15/h2-9H,10-11H2,1H3

InChI Key

IQJIBDCPTDFUNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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